molecular formula C13H8F3N3O2 B1455820 methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate CAS No. 1055070-43-3

methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Cat. No. B1455820
M. Wt: 295.22 g/mol
InChI Key: IDUMNPQKQXJWHP-UHFFFAOYSA-N
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Description

Methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (MCPTPC) is a novel pyrazole derivative with a wide range of applications in scientific research. It is a highly potent compound with a variety of biological and biochemical activities, including anti-inflammatory, anti-cancer, and anti-fungal properties. MCPTPC has been studied extensively in recent years due to its potential therapeutic applications.

Scientific Research Applications

Heterocyclic Compound Synthesis

Methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate serves as a valuable building block in the synthesis of heterocyclic compounds. Its derivatives are used in creating a diverse range of structures, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, due to their unique reactivity. This makes it instrumental in heterocyclic and dyes synthesis, offering mild reaction conditions for generating versatile cynomethylene dyes from various precursors, such as amines and phenols (Gomaa & Ali, 2020).

Cytochrome P450 Isoforms Inhibition

The compound and its related structures have implications in studying cytochrome P450 (CYP) isoforms in human liver microsomes. They are employed to understand the metabolism of drugs and the potential for metabolism-based drug–drug interactions (DDIs), offering insights into the selective inhibition of these enzymes. Such studies are crucial for predicting DDIs when multiple drugs are coadministered (Khojasteh et al., 2011).

Anti-inflammatory and Antibacterial Agents

Trifluoromethylpyrazoles, including structures similar to methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, have attracted attention for their anti-inflammatory and antibacterial properties. Their activity is influenced by the position of the trifluoromethyl group on the pyrazole nucleus, with variations leading to different activity profiles. This highlights the compound's potential in developing novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).

Anticancer Agent Development

Knoevenagel condensation, involving the synthesis of α, β‐unsaturated ketones/carboxylic acids, has been a significant method in developing biologically active molecules, including anticancer agents. Methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate could serve as a precursor in these syntheses, contributing to the library of chemical compounds with potential anticancer activity (Tokala, Bora, & Shankaraiah, 2022).

properties

IUPAC Name

methyl 2-(3-cyanophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3O2/c1-21-12(20)10-6-11(13(14,15)16)18-19(10)9-4-2-3-8(5-9)7-17/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUMNPQKQXJWHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1C2=CC=CC(=C2)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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